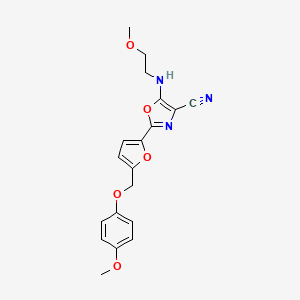

5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Description

This compound is a heterocyclic oxazole derivative featuring:

- A 2-(5-((4-methoxyphenoxy)methyl)furan-2-yl) group, providing aromaticity and steric bulk.

Properties

IUPAC Name |

5-(2-methoxyethylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-23-10-9-21-18-16(11-20)22-19(27-18)17-8-7-15(26-17)12-25-14-5-3-13(24-2)4-6-14/h3-8,21H,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBDIZOCEBVTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper(II)-Mediated Formation from Acetophenone Derivatives

One promising approach to construct the oxazole-4-carbonitrile core involves the copper(II)-mediated transformation of acetophenone derivatives using potassium ferricyanide as both a cyanide source and cyclization partner. This method, reported by Xu et al., represents a significant advancement in oxazole synthesis as it utilizes an inexpensive and low-toxicity cyanide reagent.

The protocol involves the treatment of acetophenone with copper(II) iodide in the presence of potassium ferricyanide in DMF, leading to the formation of 5-aryloxazole-4-carbonitrile derivatives via a radical coupling mechanism. The reaction proceeds through multiple bond formations mediated by an oxygen-promoted radical pathway.

The reaction conditions are summarized in Table 1:

| Reagent | Quantity | Function |

|---|---|---|

| Acetophenone derivative | 1 equivalent | Starting material |

| Copper(II) iodide | 0.1-0.2 equivalents | Catalyst |

| Potassium ferricyanide | 2-3 equivalents | CN source and coupling partner |

| DMF | - | Solvent |

| Temperature | 80-100°C | - |

| Time | 6-12 hours | - |

The mechanism involves initial oxidation of the acetophenone by copper(II), followed by coordination of the cyanide from ferricyanide, and subsequent cyclization to form the oxazole ring with the nitrile group at the 4-position.

Oxidative Annulation Method

Another viable approach to synthesize the oxazole-4-carbonitrile core is through oxidative annulation of 3-cyanoacetyl derivatives. This method, described by researchers in the synthesis of streptochlorin derivatives, utilizes iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant.

The synthetic pathway begins with acylation of an appropriate starting material to obtain a 3-cyanoacetyl intermediate. This intermediate then undergoes oxidative annulation in the presence of a suitable amine (which would be 2-methoxyethylamine in our target compound), catalyzed by iodine with TBHP as the oxidant in DMF at 60°C.

The reaction conditions for this approach are outlined in Table 2:

| Reagent | Quantity | Function |

|---|---|---|

| 3-Cyanoacetyl intermediate | 1 equivalent | Starting material |

| 2-Methoxyethylamine | 1-1.2 equivalents | Amino source |

| Iodine | 0.25 equivalents | Catalyst |

| TBHP | 4 equivalents | Oxidant |

| DMF | - | Solvent |

| Temperature | 60°C | - |

| Time | 6-8 hours | - |

This method offers the advantage of directly introducing the (2-methoxyethyl)amino group at the 5-position of the oxazole ring during the cyclization step.

Van Leusen Synthesis Approach

The van Leusen oxazole synthesis provides another valuable method for constructing the oxazole-4-carbonitrile scaffold. This approach typically employs tosylmethyl isocyanide (TosMIC) as a key reagent in the cycloaddition with appropriate aldehydes.

For our target compound, the van Leusen strategy would involve the reaction of a suitable aldehyde (likely a furan-2-carbaldehyde derivative) with TosMIC under basic conditions, followed by functionalization to introduce the carbonitrile group at the 4-position.

The general reaction conditions for the van Leusen synthesis are presented in Table 3:

| Reagent | Quantity | Function |

|---|---|---|

| Furan-2-carbaldehyde derivative | 1 equivalent | Starting material |

| TosMIC | 1-1.2 equivalents | Cycloaddition partner |

| Potassium carbonate or potassium phosphate | 1.5-2 equivalents | Base |

| Methanol or isopropyl alcohol | - | Solvent |

| Temperature | 65-75°C | - |

| Time | 1-2 hours | - |

Post-cyclization modifications would be necessary to install the carbonitrile group at the 4-position and functionalize the 5-position with the (2-methoxyethyl)amino group.

Synthesis of the Furan Component

Preparation of 5-((4-Methoxyphenoxy)methyl)furan-2-carbaldehyde

The furan component of our target compound, specifically 5-((4-methoxyphenoxy)methyl)furan-2-carbaldehyde, serves as a crucial building block. Based on available data, this can be synthesized from furfural, a biomass-derived starting material.

A potential synthetic route involves:

- Protection or functionalization of the aldehyde group of furfural

- Bromination at the 5-position of the furan ring

- Introduction of the (4-methoxyphenoxy)methyl group via a substitution or coupling reaction

- Deprotection or regeneration of the aldehyde functionality if necessary

The preparation of similar furan derivatives has been reported by Murase et al., who demonstrated the synthesis of furyloxazoles from biomass-derived furfural through dehydrative condensation and oxidation in one pot.

Cross-Coupling Strategies for Furan Functionalization

The introduction of the (4-methoxyphenoxy)methyl group at the 5-position of the furan ring can be accomplished through palladium-catalyzed cross-coupling reactions. According to literature precedent, bromination of the furan at the 5-position followed by palladium-catalyzed arylation with appropriate boronate reagents can proceed efficiently.

Table 4 outlines the typical conditions for this transformation:

| Reagent | Quantity | Function |

|---|---|---|

| Brominated furan derivative | 1 equivalent | Starting material |

| (4-Methoxyphenoxy)methyl boronate | 1.2-1.5 equivalents | Coupling partner |

| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.05-0.1 equivalents | Catalyst |

| K₂CO₃ or Cs₂CO₃ | 2-3 equivalents | Base |

| THF/H₂O or dioxane/H₂O | - | Solvent system |

| Temperature | 80-100°C | - |

| Time | 12-24 hours | - |

This methodology allows for the selective functionalization of the furan ring with the desired (4-methoxyphenoxy)methyl substituent.

Introduction of the (2-Methoxyethyl)amino Group

Nucleophilic Substitution at the 5-Position of Oxazole

The incorporation of the (2-methoxyethyl)amino group at the 5-position of the oxazole ring can be achieved through nucleophilic substitution reactions. This typically involves having a good leaving group at the 5-position of the oxazole, which can be displaced by 2-methoxyethylamine.

Research by Qin et al. has demonstrated the general strategy for introducing amino groups at the 5-position of heterocycles through nucleophilic substitution reactions. For our target compound, a halogenated or tosylated oxazole intermediate could serve as the substrate for the nucleophilic substitution with 2-methoxyethylamine.

The reaction conditions for this transformation are summarized in Table 5:

| Reagent | Quantity | Function |

|---|---|---|

| 5-Substituted oxazole-4-carbonitrile | 1 equivalent | Starting material |

| 2-Methoxyethylamine | 5-10 equivalents | Nucleophile |

| AgClO₄ | 1.5 equivalents | Activator |

| Acetonitrile | - | Solvent |

| Temperature | 60°C | - |

| Time | 6-24 hours | - |

The use of silver perchlorate as an activator has been shown to facilitate the substitution reaction by enhancing the electrophilicity of the substrate.

Direct Cyclization with 2-Methoxyethylamine

An alternative approach involves the direct incorporation of the (2-methoxyethyl)amino group during the formation of the oxazole ring. This strategy, as mentioned in section 3.2, employs 2-methoxyethylamine as one of the components in the oxidative annulation process.

The advantage of this method is that it introduces the desired amino substituent in a single step during the cyclization process, potentially reducing the overall number of synthetic steps required.

Convergent Synthetic Strategy

Coupling of Prefunctionalized Components

A convergent synthetic approach represents an efficient strategy for preparing this compound. This approach would involve:

- Separate synthesis of a suitably functionalized 5-((4-methoxyphenoxy)methyl)furan-2-carbaldehyde

- Preparation of an appropriate oxazole-4-carbonitrile building block with functionality at the 2-position for coupling

- Coupling of these two components through cross-coupling reactions or related methodologies

- Introduction of the (2-methoxyethyl)amino group at the 5-position of the oxazole ring

The advantage of this approach is that it allows for more controlled functionalization of each component before the final assembly.

One-Pot Multicomponent Approach

Recent developments in heterocyclic chemistry have demonstrated the viability of one-pot multicomponent reactions for the synthesis of complex heterocyclic systems. For our target compound, a potential one-pot strategy could involve the reaction of:

- 5-((4-Methoxyphenoxy)methyl)furan-2-carbaldehyde

- A cyanide source

- 2-Methoxyethylamine

- An appropriate oxidant

This approach would aim to construct the oxazole ring and introduce all required functionalities in a single synthetic operation, significantly streamlining the preparation process.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The synthesis of complex heterocyclic compounds such as this compound requires careful optimization of reaction conditions. The choice of solvent and temperature can significantly impact the efficiency of the various transformations involved.

For oxazole formation, polar aprotic solvents such as DMF, acetonitrile, and dioxane have been shown to be effective. Temperature requirements typically range from 60-105°C depending on the specific transformation and the activation energy needed.

Table 6 presents a comparative analysis of solvent and temperature effects on oxazole formation:

| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Ethanol | Reflux | 30 | 67 |

| Isopropyl alcohol | Reflux | 25 | 75 |

| 1,4-Dioxane | Reflux | 32 | 70 |

| Toluene | Reflux | 35 | 65 |

| Benzene | Reflux | 40 | 60 |

As evident from the table, isopropyl alcohol at reflux conditions provides optimal results for certain oxazole formations, with a yield of 75% in a relatively short reaction time.

Catalyst Optimization

The choice of catalyst plays a crucial role in several key transformations in the synthesis of our target compound. For the copper-mediated formation of oxazole-4-carbonitrile, copper(II) salts such as copper(II) iodide have been shown to be effective catalysts.

For cross-coupling reactions to functionalize the furan ring, palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are typically employed.

Systematic evaluation of different catalysts, their loading, and reaction conditions would be essential to optimize the yield and selectivity of each transformation in the synthetic route.

Advanced Synthetic Methodologies

Continuous Flow Synthesis

Continuous flow synthesis represents an advanced methodology that offers several advantages over traditional batch processes, including improved safety, enhanced heat transfer, and better reaction control. This approach has been applied to the synthesis of oxazoles with considerable success.

Glockner et al. have demonstrated the continuous flow synthesis of oxazolines from β-hydroxy amides using Deoxo-Fluor at room temperature, achieving high conversion rates. The reaction conditions involve:

- A solution of β-hydroxy amides (0.25 M) and Deoxo-Fluor at a flow rate of 3.00 ml/min

- Combination at a T-piece before passing into a reactor coil at 25°C

- Addition of sodium bicarbonate solution at a T-mixer to quench residual hydrogen fluoride

- Direction into a Zaiput liquid-liquid membrane separator

Adaptation of this methodology to the synthesis of our target compound could potentially improve efficiency and scalability.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers another valuable approach for preparing complex heterocyclic compounds, providing rapid reaction times and often improved yields. The application of microwave irradiation to oxazole synthesis has been well-documented.

Mukku et al. have described a microwave-assisted van Leusen synthesis using substituted aryl aldehyde and TosMIC in isopropyl alcohol with potassium phosphate as a catalyst. The reaction mixture is irradiated in an open vessel at 800 rpm, 65°C, and 350 W for 8 minutes, providing an efficient route to 5-substituted oxazoles.

Implementation of microwave-assisted protocols could significantly accelerate key transformations in the synthesis of this compound.

Characterization and Properties

Spectroscopic Analysis

Comprehensive characterization of this compound is essential for confirming its structure and purity. The compound would exhibit distinctive spectroscopic features:

NMR Spectroscopy : The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 4-methoxyphenoxy group, the furan ring protons, and the aliphatic protons of the 2-methoxyethyl moiety. The ¹³C NMR would feature signals for the carbonitrile carbon (typically around 115-120 ppm), the carbons of the oxazole and furan rings, and the methoxy carbons.

Infrared Spectroscopy : The IR spectrum would display characteristic absorption bands for the nitrile group (approximately 2200-2260 cm⁻¹), the ether linkages, and the aromatic rings.

Mass Spectrometry : High-resolution mass spectrometry would confirm the molecular formula and provide fragmentation patterns consistent with the structural features of the compound.

Physical and Chemical Properties

The physical and chemical properties of this compound would be influenced by its heterocyclic nature and multiple functional groups:

Solubility : The compound would likely exhibit good solubility in polar organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in water.

Stability : The presence of the oxazole and furan rings contributes to the compound's aromatic character and stability. However, furan rings can be susceptible to acid-catalyzed ring-opening under certain conditions.

Reactivity : The nitrile group at the 4-position of the oxazole ring represents a versatile functionality that can undergo various transformations, including hydrolysis to carboxylic acids or amides, reduction to primary amines, and participation in cycloaddition reactions.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

Industry: It may find use in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the nature of the target and the compound’s mode of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Oxazole Cores

Compound A : 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile

- Key Differences: Amino Substituent: 4-Fluorobenzyl vs. 2-methoxyethyl.

- Molecular Weight : 419.412 g/mol (vs. target compound’s estimated ~409 g/mol).

- Synthetic Pathway : Likely involves multi-component cyclization, similar to methods in for furan synthesis .

Compound B : 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile

- Key Differences: Amino Substituent: 3,4-Dimethoxyphenethyl vs. 2-methoxyethyl.

- Molecular Weight : 409.44 g/mol (closest to the target compound).

Analogues with Heterocyclic Variations

Compound C : 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile

- Key Differences :

Compound D : 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile

Functional Group Comparisons

Carbonitrile-Containing Analogues :

- Compound E: 5-Amino-2-methyloxazole-4-carbonitrile Key Differences: Lacks the furan and methoxyphenoxy groups. Impact: Simplified structure reduces steric hindrance but limits target specificity. Classified as hazardous (H302, H315) .

- Compound F: 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Key Differences: Pyrazole core with oxadiazole-thioether side chain. Impact: The thioether and oxadiazole groups enhance metal-binding capacity, relevant to protease inhibition .

Comparative Data Table

Research Implications

- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to Compound A’s fluorobenzyl group .

- Target Binding: The 4-methoxyphenoxy methyl group may facilitate interactions with hydrophobic enzyme pockets, similar to Compound C .

- Safety Profile : Carbonitrile-containing compounds (e.g., Compound E) often require careful handling due to toxicity risks (H302, H315) .

Biological Activity

5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure and Properties

The compound possesses a unique structure characterized by multiple functional groups, which contribute to its biological properties. Its molecular formula is C18H22N2O4, and it features an oxazole ring, a carbonitrile group, and methoxy and phenoxy substituents. The presence of these groups suggests potential interactions with various biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C18H22N2O4 |

| Key Functional Groups | Oxazole, Carbonitrile, Methoxy |

| Solubility | Soluble in organic solvents |

| Molecular Weight | 342.38 g/mol |

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. A study highlighted that structural modifications in the oxazole core influence antiproliferative activity against various cancer cell lines. For instance, the position of substituents on the aromatic rings was found to be critical for enhancing potency against cancer cells .

Case Study: Antiproliferative Effects

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values for several cancer cell lines were reported to be significantly lower than those for non-tumoral cells, suggesting a favorable therapeutic index .

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. The compound may interfere with signaling pathways that regulate apoptosis and cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections .

Table 2: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity towards cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential modulation of enzyme activity |

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits low toxicity in normal human cells. For example, tests on peripheral blood lymphocytes showed IC50 values greater than 10 μM, suggesting minimal cytotoxic effects on healthy tissues . This characteristic enhances its appeal for therapeutic applications.

Q & A

Q. Q1. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

A: The synthesis involves multi-step reactions, including:

- Oxazole ring formation : Use cyclocondensation of nitriles with amino alcohols under reflux in solvents like THF or DMF, with temperature control (80–100°C) to prevent side reactions .

- Functionalization : Introduce the 4-methoxyphenoxy-methylfuran moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

- Amino group coupling : Employ Buchwald-Hartwig amination or reductive amination for the 2-methoxyethylamino group, using Pd catalysts or NaBH₃CN .

Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and stoichiometry (1.2–1.5 equiv. of nucleophiles) to improve yields .

Q. Q2. What analytical techniques are essential for structural characterization?

A:

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions, with DEPT-135 for carbon hybridization. For example, oxazole C4-carbonitrile shows a distinct δ ~115 ppm (¹³C) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of methoxyethyl group).

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the furan-oxazole linkage .

Advanced Research Questions

Q. Q3. How can computational modeling predict biological activity, and what contradictions exist between in silico and experimental data?

A:

- Docking studies : Use AutoDock Vina to model interactions with targets like kinase domains. The oxazole-carbonitrile group often shows high affinity for ATP-binding pockets, but experimental IC₅₀ values may differ due to solvation effects .

- Contradictions : In silico models may overestimate binding due to rigid receptor assumptions. Validate with SPR (surface plasmon resonance) to measure real-time kinetics .

Resolution : Combine molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility and solvent interactions .

Q. Q4. What strategies resolve contradictions in biological activity data across cell lines?

A:

- Case study : If the compound shows IC₅₀ = 2 µM in HeLa cells but 10 µM in MCF-7:

- Metabolic stability : Assess CYP450 metabolism via LC-MS/MS. Methoxy groups may undergo demethylation in certain cell lines, altering potency .

- Membrane permeability : Use Caco-2 assays or PAMPA to evaluate passive diffusion. The furan-methoxy group’s logP (~2.5) may limit uptake in lipid-rich environments .

Method : Normalize data using internal standards (e.g., doxorubicin controls) and replicate across ≥3 independent experiments .

Q. Q5. How can the oxazole-furan core be modified to enhance target selectivity?

A:

- Substitution patterns : Replace the 4-methoxyphenoxy group with electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic pockets .

- Bioisosteres : Substitute the carbonitrile with a tetrazole to enhance hydrogen bonding without altering steric bulk .

- SAR studies : Synthesize analogs with varying chain lengths in the methoxyethylamino group; longer chains (e.g., ethoxyethyl) may improve solubility but reduce potency .

Methodological Challenges

Q. Q6. What experimental designs mitigate side reactions during furan-oxazole coupling?

A:

- Protecting groups : Protect the oxazole NH with Boc before coupling the furan-methoxy moiety, followed by TFA deprotection .

- Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for Ullman coupling; Pd catalysts reduce homocoupling byproducts .

- Workup : Use column chromatography (SiO₂, hexane/EtOAc gradient) to isolate the product from dimeric side products .

Q. Q7. How to address discrepancies in purity assessments between HPLC and NMR?

A:

- HPLC conditions : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in H₂O/MeCN (gradient: 30→80% MeCN over 20 min). Purity >95% by AUC (area under curve) .

- NMR outliers : Residual solvents (e.g., DMSO) or paramagnetic impurities may skew integration. Pre-dry samples under vacuum (40°C, 24h) and use deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.